molecular formula C20H23N3O5 B7077147 3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide

3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B7077147
M. Wt: 385.4 g/mol
InChI Key: ZTNHUHXSJGJYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound that features a morpholine ring substituted with a hydroxyphenyl group and a nitrophenyl propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common route involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Hydroxyphenyl Substitution: The morpholine ring is then reacted with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Nitrophenyl Propanamide Formation: The final step involves the reaction of the hydroxyphenyl-morpholine intermediate with a nitrophenyl propanamide derivative, typically under acidic or basic conditions to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and its potential therapeutic uses.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyphenyl and nitrophenyl groups may play crucial roles in binding to the target site, while the morpholine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methylphenyl)propanamide: Lacks the nitro group, potentially altering its biological activity and reactivity.

    3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(4-nitrophenyl)propanamide: The position of the nitro group is different, which may affect its binding affinity and specificity.

Uniqueness

3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The combination of a hydroxyphenyl group, a morpholine ring, and a nitrophenyl propanamide moiety provides a distinct structure that can be fine-tuned for various applications.

Properties

IUPAC Name

3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-14-11-16(23(26)27)5-6-18(14)21-20(25)7-8-22-9-10-28-19(13-22)15-3-2-4-17(24)12-15/h2-6,11-12,19,24H,7-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNHUHXSJGJYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2CCOC(C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.